molecular formula C6H10O2 B12727504 Diallyl dioxide, threo-(R,R)- CAS No. 131722-62-8

Diallyl dioxide, threo-(R,R)-

Cat. No.: B12727504
CAS No.: 131722-62-8
M. Wt: 114.14 g/mol
InChI Key: HTJFSXYVAKSPNF-PHDIDXHHSA-N
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Description

Diallyl dioxide, threo-(R,R)- is a stereoisomer of diallyl dioxide, characterized by its specific arrangement of atoms in space. This compound has the molecular formula C6H10O2 and a molecular weight of 114.1424 g/mol . It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl dioxide, threo-(R,R)- typically involves the reaction of allyl alcohol with an oxidizing agent under controlled conditions. One common method is the epoxidation of allyl alcohol using peracids or other suitable oxidizing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of diallyl dioxide, threo-(R,R)- often involves large-scale epoxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Diallyl dioxide, threo-(R,R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Diallyl dioxide, threo-(R,R)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and other biochemical processes.

    Medicine: Research into its potential therapeutic applications, such as drug delivery systems and bioactive compounds, is ongoing.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diallyl dioxide, threo-(R,R)- involves its interaction with various molecular targets. The epoxide groups in the compound can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diallyl dioxide, threo-(R,R)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereochemical precision is crucial, such as in the synthesis of chiral drugs and the study of enzyme mechanisms .

Properties

CAS No.

131722-62-8

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(2R)-2-[2-[(2R)-oxiran-2-yl]ethyl]oxirane

InChI

InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6-/m1/s1

InChI Key

HTJFSXYVAKSPNF-PHDIDXHHSA-N

Isomeric SMILES

C1[C@H](O1)CC[C@@H]2CO2

Canonical SMILES

C1C(O1)CCC2CO2

Origin of Product

United States

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